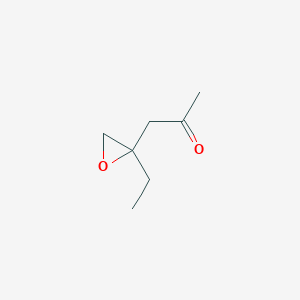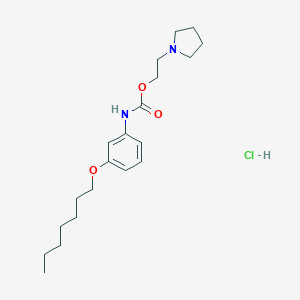
4-(Cyclopropylamino)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopropylamino)butan-2-one is a chemical compound that belongs to the class of cathinone derivatives. It is also known as 4-CAB, and it has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 4-CAB is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels can lead to various physiological and biochemical effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-CAB include increased heart rate, blood pressure, and body temperature. It can also cause euphoria, increased energy, and alertness. However, prolonged use of 4-CAB can lead to adverse effects such as anxiety, paranoia, and psychosis.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-CAB in lab experiments is its high purity and availability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, the limitations include its potential toxicity and adverse effects, which may affect the accuracy of the results obtained from lab experiments.
Future Directions
There are several future directions for the research of 4-CAB. One direction is to investigate its potential therapeutic applications in treating depression and anxiety disorders. Another direction is to explore its effects on the immune system and its potential as an immunomodulatory agent. Additionally, future research can focus on the development of safer and more effective cathinone derivatives for scientific research purposes.
Conclusion:
In conclusion, 4-(Cyclopropylamino)butan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While 4-CAB has shown promise in various studies, further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of 4-CAB involves the reaction of cyclopropylamine with 2-butanone in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. The purity of 4-CAB can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Scientific Research Applications
4-CAB has been used in various scientific research studies, including neuroscience, pharmacology, and toxicology. In neuroscience, 4-CAB has been used to study the effects of cathinone derivatives on the central nervous system. In pharmacology, 4-CAB has been investigated for its potential therapeutic applications, such as treating depression and anxiety disorders. In toxicology, 4-CAB has been used to evaluate the toxicity and adverse effects of cathinone derivatives.
properties
CAS RN |
155562-24-6 |
|---|---|
Product Name |
4-(Cyclopropylamino)butan-2-one |
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
4-(cyclopropylamino)butan-2-one |
InChI |
InChI=1S/C7H13NO/c1-6(9)4-5-8-7-2-3-7/h7-8H,2-5H2,1H3 |
InChI Key |
SDDINRJBVDAQDF-UHFFFAOYSA-N |
SMILES |
CC(=O)CCNC1CC1 |
Canonical SMILES |
CC(=O)CCNC1CC1 |
synonyms |
2-Butanone, 4-(cyclopropylamino)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B124207.png)








